2-(Diethylamino)ethyl methacrylate

Description

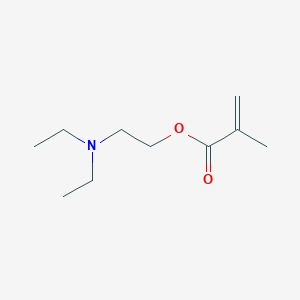

Structure

3D Structure

Properties

IUPAC Name |

2-(diethylamino)ethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-5-11(6-2)7-8-13-10(12)9(3)4/h3,5-8H2,1-2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJIXRGNQPBQWMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Record name | DIETHYLAMINOETHYLMETHACRYLATE, [LIQUID] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17212 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25119-82-8, 14314-78-4 (hydrochloride) | |

| Record name | Poly[2-(diethylamino)ethyl methacrylate] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25119-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(N,N-Diethylamino)ethyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4026713 | |

| Record name | 2-(Diethylamino)ethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diethylaminoethylmethacrylate, [liquid] appears as a clear light colored liquid. Insoluble in water and slightly denser than water. May be toxic by ingestion. Contact may severely irritate skin., Liquid, Clear light-colored liquid; [CAMEO] Light yellow liquid with a pungent odor; [MSDSonline] | |

| Record name | DIETHYLAMINOETHYLMETHACRYLATE, [LIQUID] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17212 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-(diethylamino)ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(N,N-Diethylamino)ethyl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5240 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

BP: 80 °C at 10 mm Hg | |

| Record name | 2-(N,N-DIETHYLAMINO)ETHYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5365 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.92 g/cu cm at 20 °C | |

| Record name | 2-(N,N-DIETHYLAMINO)ETHYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5365 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.11 [mmHg] | |

| Record name | 2-(N,N-Diethylamino)ethyl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5240 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Clear, colorless liquid | |

CAS No. |

105-16-8, 25119-82-8 | |

| Record name | DIETHYLAMINOETHYLMETHACRYLATE, [LIQUID] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17212 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethylaminoethyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(N,N-Diethylamino)ethyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-(diethylamino)ethyl ester, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025119828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Daktose B | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14490 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-(diethylamino)ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(Diethylamino)ethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(diethylamino)ethyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.978 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLAMINOETHYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5SI2E7HOU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-(N,N-DIETHYLAMINO)ETHYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5365 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-65.5 °C (freezing point) | |

| Record name | 2-(N,N-DIETHYLAMINO)ETHYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5365 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-(Diethylamino)ethyl Methacrylate (DEAEMA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of the synthesis of 2-(diethylamino)ethyl methacrylate (DEAEMA), a critical functional monomer in the development of advanced drug delivery systems and other biomedical applications. The document details the prevalent synthesis methodologies, with a primary focus on the transesterification of methyl methacrylate with 2-(diethylamino)ethanol. It offers a thorough examination of the reaction mechanism, a detailed, step-by-step experimental protocol, and robust methods for purification and characterization. Furthermore, this guide addresses common challenges in DEAEMA synthesis, providing field-proven insights for process optimization and troubleshooting. The content is structured to equip researchers and drug development professionals with the necessary knowledge to confidently and efficiently synthesize high-purity DEAEMA for their specific applications.

Introduction: The Pivotal Role of DEAEMA in Advanced Drug Delivery

This compound (DEAEMA) is a tertiary amine-containing methacrylate monomer that has garnered significant attention in the biomedical field, particularly in the design of "smart" polymers for drug delivery.[1][2] The presence of the diethylamino group imparts a pH-responsive character to polymers incorporating this monomer.[1][3][4] At physiological pH (around 7.4), the tertiary amine is partially protonated, rendering the polymer hydrophilic. However, in the acidic microenvironments often associated with tumor tissues or intracellular compartments like endosomes and lysosomes, the amine group becomes fully protonated, leading to a conformational change and enhanced water solubility. This unique property is harnessed to create drug delivery systems that can selectively release their therapeutic payload in response to specific pH cues, thereby improving therapeutic efficacy and minimizing off-target effects.[1]

Beyond pH-responsiveness, polymers derived from DEAEMA, such as poly(this compound) (PDEAEMA), exhibit temperature sensitivity. This dual-responsive nature makes DEAEMA an exceptionally versatile building block for a wide array of biomedical applications, including:

-

Targeted Cancer Therapy: pH-sensitive micelles and nanoparticles for the delivery of chemotherapeutic agents directly to tumor sites.[1]

-

Gene Delivery: Cationic polymers that can complex with negatively charged nucleic acids (DNA and RNA) to form polyplexes for gene therapy.

-

Bioactive Surface Modification: Grafting DEAEMA onto medical device surfaces to improve biocompatibility and introduce antibacterial properties.[4][5]

Given its critical role, the ability to synthesize high-purity DEAEMA in a reproducible and scalable manner is paramount for researchers and professionals in drug development. This guide provides the foundational knowledge and practical protocols to achieve this.

Synthetic Pathways: A Comparative Overview

While several methods for the synthesis of DEAEMA exist, two primary routes dominate the landscape:

-

Transesterification: This is the most common and industrially favored method, involving the reaction of an alkyl methacrylate (typically methyl methacrylate, MMA) with 2-(diethylamino)ethanol.[6][7] This process is an equilibrium reaction and requires a catalyst and the removal of the alcohol byproduct to drive the reaction to completion.[7]

-

Direct Esterification: This method involves the direct reaction of methacrylic acid with 2-(diethylamino)ethanol. While seemingly more direct, this route often requires harsher conditions and can be complicated by side reactions, such as the Michael addition of the amine to the methacrylate double bond.

This guide will focus on the transesterification route due to its higher yields, milder reaction conditions, and greater industrial relevance.

The Transesterification of Methyl Methacrylate: Mechanism and Rationale

The synthesis of DEAEMA via transesterification is a classic example of a nucleophilic acyl substitution reaction.[8] The reaction involves the exchange of the methoxy group of methyl methacrylate with the 2-(diethylamino)ethoxy group from 2-(diethylamino)ethanol.

Reaction Scheme:

Reaction Mechanism

The transesterification reaction can be catalyzed by either an acid or a base.[7][8] In the context of DEAEMA synthesis, base catalysis is often employed. The mechanism proceeds through the following key steps:

-

Nucleophile Activation: A basic catalyst deprotonates the hydroxyl group of 2-(diethylamino)ethanol, forming a more potent alkoxide nucleophile.

-

Nucleophilic Attack: The resulting alkoxide attacks the electrophilic carbonyl carbon of methyl methacrylate.

-

Tetrahedral Intermediate Formation: This attack leads to the formation of a transient tetrahedral intermediate.[7]

-

Leaving Group Elimination: The tetrahedral intermediate collapses, eliminating the methoxide ion as a leaving group.

-

Product Formation and Catalyst Regeneration: The methoxide ion is protonated by the alcohol starting material, regenerating the catalyst and forming the final DEAEMA product and methanol byproduct.

Choice of Catalyst

A variety of catalysts can be employed for this transesterification, including:

-

Organotin Compounds: Dibutyltin oxide is a highly effective and commonly used catalyst for this reaction.[9] However, due to the toxicity of organotin compounds, their use necessitates meticulous purification to ensure the final product is suitable for biomedical applications.[10]

-

Titanates: Metal titanates are also effective catalysts.[11]

-

Lithium Compounds: Lithium salts, such as lithium hydroxide or carbonate, can also catalyze the reaction.[12]

-

Strong Bases: While effective, strong bases like sodium methoxide can promote side reactions.

The choice of catalyst often depends on the desired reaction rate, yield, and the purification capabilities available. For laboratory-scale synthesis for research purposes, organotin catalysts are frequently used due to their high activity.

The Importance of Inhibitors

Methacrylate monomers, including DEAEMA, are susceptible to spontaneous free-radical polymerization, especially at the elevated temperatures required for synthesis and distillation.[13][14] To prevent premature polymerization, a polymerization inhibitor must be added to the reaction mixture.[14] Common inhibitors include:

-

Phenothiazine: A widely used inhibitor in industrial processes.[14][15]

-

Hydroquinone (HQ) and its Monomethyl Ether (MEHQ): Effective inhibitors that require the presence of oxygen to function optimally.[13][16][17]

-

Butylated Hydroxytoluene (BHT): Another common phenolic inhibitor.

The selection and concentration of the inhibitor are critical to ensure both the stability of the monomer during synthesis and its subsequent polymerizability when intended.

Detailed Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of DEAEMA via the transesterification of methyl methacrylate with 2-(diethylamino)ethanol, using dibutyltin oxide as a catalyst.

Safety Precautions:

-

All manipulations should be performed in a well-ventilated fume hood.[18][19]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (e.g., butyl rubber or polyvinyl alcohol).[18][19]

-

Methyl methacrylate is flammable; keep away from ignition sources.[18]

-

Organotin catalysts are toxic; handle with care and avoid inhalation or skin contact.[10]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Purity | Notes |

| Methyl Methacrylate (MMA) | 100.12 | >99% | Stabilized with an inhibitor (e.g., MEHQ) |

| 2-(Diethylamino)ethanol (DEAE) | 117.19 | >99% | --- |

| Dibutyltin Oxide (DBTO) | 248.92 | >98% | Catalyst |

| Phenothiazine | 199.27 | >98% | Polymerization Inhibitor |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | ACS Grade | Drying Agent |

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Distillation head with a thermometer

-

Heating mantle with a magnetic stirrer

-

Receiving flask

-

Vacuum distillation setup

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a distillation head. The distillation head should be connected to a receiving flask.

-

Charging Reactants: To the reaction flask, add 2-(diethylamino)ethanol (1.0 mol), methyl methacrylate (1.5 mol, an excess is used to drive the equilibrium), and phenothiazine (0.1-0.5% by weight of the total reactants).

-

Initial Azeotropic Distillation: Begin stirring and gently heat the mixture. The azeotrope of methanol and methyl methacrylate will begin to distill.[9] The head temperature should be maintained around 64-65°C. Continue this distillation until no more methanol is collected. This step removes any water present in the reactants.

-

Catalyst Addition: Cool the reaction mixture to below 60°C. Add the dibutyltin oxide catalyst (0.2-1.0 mol% relative to 2-(diethylamino)ethanol).[9]

-

Transesterification Reaction: Reheat the mixture to reflux. The reaction progress can be monitored by observing the distillation of the methanol-methyl methacrylate azeotrope. The reaction is typically complete within 4-6 hours.

-

Workup and Purification: a. Cool the reaction mixture to room temperature. b. Transfer the crude product to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any acidic impurities, followed by washing with brine. c. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the excess methyl methacrylate using a rotary evaporator. d. The crude DEAEMA is then purified by vacuum distillation. It is crucial to maintain a low pressure to keep the distillation temperature below 120°C to prevent polymerization.[9] The boiling point of DEAEMA is approximately 80°C at 10 mmHg.

Purification and Characterization

High purity of the DEAEMA monomer is essential for achieving well-defined polymers with predictable properties.

Purification

Vacuum distillation is the most effective method for purifying DEAEMA. Key considerations include:

-

Pressure: A good vacuum is necessary to lower the boiling point and prevent thermal polymerization.

-

Inhibitor: It is advisable to add a small amount of a fresh inhibitor to the distillation flask.

-

Fraction Collection: Collect the fraction that distills at a constant temperature and pressure.

Characterization

The identity and purity of the synthesized DEAEMA should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for structural elucidation. The ¹H NMR spectrum of DEAEMA shows characteristic peaks for the vinyl protons, the methyl group on the double bond, the ethyl groups of the amine, and the methylene groups of the ethyl ester chain.[20]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can confirm the presence of key functional groups, such as the C=O stretch of the ester (around 1720 cm⁻¹) and the C=C stretch of the vinyl group (around 1640 cm⁻¹).

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for assessing the purity of the monomer and identifying any residual starting materials or byproducts.

Typical ¹H NMR Data for DEAEMA (in CDCl₃):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 6.10 | s | 1H | =CH₂ (cis) |

| 5.55 | s | 1H | =CH₂ (trans) |

| 4.22 | t | 2H | -O-CH₂- |

| 2.76 | t | 2H | -CH₂-N- |

| 2.59 | q | 4H | -N-(CH₂-CH₃)₂ |

| 1.94 | s | 3H | -C(CH₃)= |

| 1.05 | t | 6H | -N-(CH₂-CH₃)₂ |

Process Optimization and Troubleshooting

Several factors can influence the yield and purity of the synthesized DEAEMA. Understanding these can help in optimizing the process and troubleshooting common issues.

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Yield | - Incomplete reaction due to insufficient heating or reaction time. - Inefficient removal of the methanol byproduct. - Catalyst deactivation. | - Ensure adequate heating and monitor the reaction until the distillation of methanol ceases. - Use an efficient distillation setup. - Use fresh, high-purity catalyst. |

| Product Polymerization | - Insufficient or ineffective inhibitor. - Excessive heating during reaction or distillation. - Presence of radical initiators (e.g., peroxides). | - Use the recommended amount of a suitable inhibitor. - Maintain the reaction and distillation temperatures as low as practically possible. - Use freshly distilled starting materials if peroxide contamination is suspected. |

| Product Impurity | - Incomplete removal of starting materials. - Inefficient workup procedure. - Side reactions. | - Ensure complete reaction and use a rotary evaporator to remove excess MMA. - Perform thorough aqueous washes. - Optimize reaction conditions (temperature, catalyst concentration) to minimize side reactions. |

Conclusion

The synthesis of this compound is a well-established yet nuanced process that is fundamental to the development of advanced, stimuli-responsive materials for drug delivery and other biomedical applications. By understanding the underlying reaction mechanism, adhering to a robust experimental protocol, and implementing effective purification and characterization techniques, researchers can reliably produce high-purity DEAEMA. This guide provides the necessary technical foundation and practical insights to empower scientists and drug development professionals in their pursuit of innovative therapeutic solutions.

References

-

Chen, Q., et al. (2017). Poly(this compound)-based, pH-responsive, copolymeric mixed micelles for targeting anticancer drug control release. International Journal of Nanomedicine, 12, 5915–5928. Available at: [Link]

-

Findlay, P. H., & Sherrington, D. C. (1999). The Unexpected Transesterification between Glycidyl Methacrylate and 2-{[2(Dimethyl- amino)ethyl]methylamino}ethanol. Macromolecules, 32(20), 6492–6495. Available at: [Link]

-

Gao, H., & Matyjaszewski, K. (2007). Synthesis of Well-Defined Amphiphilic Block Copolymers with 2-(Dimethylamino)ethyl Methacrylate by Controlled Radical Polymerization. Macromolecules, 40(3), 399–403. Available at: [Link]

-

Jiang, P., et al. (2006). Improved synthesis method of 2-(dimethylamino) ethyl methacrylate. ResearchGate. Available at: [Link]

-

Master Organic Chemistry. (2022). Transesterification. Available at: [Link]

-

Methacrylate Producers Association. (n.d.). Methacrylate Esters – Safe Handling Manual. Available at: [Link]

-

PubChem. (n.d.). Diethylaminoethyl Methacrylate. Available at: [Link]

-

Zapata-González, I., et al. (2020). Transesterification or polymerization? Reaction mechanism and kinetics of this compound with methanol and the competitive effect on free-radical polymerization. RSC Advances, 10(49), 29515–29523. Available at: [Link]

- U.S. Patent No. 3,642,877. (1972). Process for the preparation of dimethylaminoethyl methacrylate. Google Patents.

-

Wikipedia. (n.d.). Transesterification. Available at: [Link]

-

Ataman Kimya. (n.d.). DEAEMA ( DIETHYLAMINO ETHYL METHACRYLATE ). Available at: [Link]

-

Ramirez-Gutierrez, C. F., et al. (2023). Functionalization of Polypropylene Films with this compound for Dual Stimuli-Responsive Drug Loading and Release Studies. MDPI. Available at: [Link]

- U.S. Patent No. 4,791,221. (1988). Transesterification of methyl methacrylate. Google Patents.

- Chinese Patent No. CN102381996A. (2012). Preparation method of diethylaminoethyl methacrylate. Google Patents.

-

Stony Brook University. (2012). Standard Operating Procedure Methyl Methacrylate. Environmental Health and Safety. Available at: [Link]

-

University of California. (2012). Methyl Methacrylate - Standard Operating Procedure. Available at: [Link]

-

Makevale. (2024). Are polymerisation inhibitors causing product failure?. Available at: [Link]

-

European Patent Office. (n.d.). Stabilizers for the prevention of polymerization of \meth\acrylic acid and esters thereof - EP 0672652. Available at: [Link]

- U.S. Patent No. 3,816,267. (1974). Inhibition of acrylate polymerization. Google Patents.

-

Methacrylate Producers Association. (n.d.). Safe Use of Methacrylates. Available at: [Link]

Sources

- 1. Poly(this compound)-based, pH-responsive, copolymeric mixed micelles for targeting anticancer drug control release - PMC [pmc.ncbi.nlm.nih.gov]

- 2. polysciences.com [polysciences.com]

- 3. Polyurethane/Poly(2-(Diethyl Amino)Ethyl Methacrylate) blend for drug delivery applications [revistapolimeros.org.br]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Transesterification or polymerization? Reaction mechanism and kinetics of this compound with methanol and the competitive effect on free-radical polymerization - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 7. Transesterification - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. US3642877A - Process for the preparation of dimethylaminoethyl methacrylate - Google Patents [patents.google.com]

- 10. fishersci.fr [fishersci.fr]

- 11. CN102381996A - Preparation method of diethylaminoethyl methacrylate - Google Patents [patents.google.com]

- 12. US4791221A - Transesterification of methyl methacrylate - Google Patents [patents.google.com]

- 13. US3816267A - Inhibition of acrylate polymerization - Google Patents [patents.google.com]

- 14. data.epo.org [data.epo.org]

- 15. researchgate.net [researchgate.net]

- 16. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Are polymerisation inhibitors causing product failure? | Makevale [blog.makevale.com]

- 18. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 19. ehs.stonybrook.edu [ehs.stonybrook.edu]

- 20. This compound(105-16-8) 1H NMR spectrum [chemicalbook.com]

A Senior Scientist's Technical Guide to 2-(Diethylamino)ethyl methacrylate (DEAEMA): Properties, Handling, and Advanced Applications

Abstract

2-(Diethylamino)ethyl methacrylate, commonly referred to by its acronym DEAEMA, is a tertiary amine-containing methacrylate monomer of significant interest to the fields of polymer chemistry, materials science, and particularly, drug delivery. Its defining characteristic is the pendant diethylamino group, which imparts a tunable pH-responsive (''smart'') behavior to its corresponding polymers. This guide provides an in-depth technical overview of DEAEMA, beginning with its fundamental chemical identity and physicochemical properties. We will then transition into a practical, experience-based discussion on its safety, handling, and storage, moving beyond rote recitation of safety data to offer actionable advice for the research environment. The core of this document details the polymerization of DEAEMA, with a focus on controlled radical polymerization techniques, and explains the molecular mechanism behind its pH-dependent solubility. Finally, we explore its cutting-edge applications as a component in advanced drug delivery systems, such as micelles for targeted cancer therapy and polyplexes for gene delivery. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive and practical understanding of this versatile functional monomer.

Chemical Identity and Core Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its identity and physical characteristics. DEAEMA is an ester of methacrylic acid and 2-(diethylamino)ethanol.

CAS Number : 105-16-8[1][2][3]

The Chemical Abstracts Service (CAS) Registry Number is the universally recognized, unique identifier for this specific chemical substance, crucial for accurate documentation and database searches.

Chemical Structure

The structure of DEAEMA features a polymerizable methacrylate group and a pH-sensitive tertiary amine, a combination that is the source of its utility.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of key physicochemical data is essential for experimental design, from calculating molar quantities to selecting appropriate solvents and purification techniques.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₉NO₂ | [1][2] |

| Molecular Weight | 185.26 g/mol | [1][2] |

| Appearance | Clear, colorless to light colored liquid | [1][4] |

| Density | 0.922 g/mL at 25 °C | [1] |

| Boiling Point | 80 °C at 10 mmHg | [1] |

| Melting Point | -60 °C | [1][5] |

| Refractive Index (n20/D) | 1.444 | [1] |

| Flash Point | 170 °F (77 °C) | [1] |

| pKa (monomer) | ~8.8 - 9.18 | [1][5] |

| pKa (homopolymer) | ~7.5 | [1][5] |

| Solubility in Water | Insoluble / Slightly Soluble | [2][6] |

Note: The pKa of the polymer is lower than the monomer due to the change in the local electrostatic environment upon polymerization.

Safety, Handling, and Storage: A Risk-Based Approach

While a formal Safety Data Sheet (SDS) provides comprehensive hazard information, this section translates that data into a practical workflow for the research laboratory. The primary hazards are skin/eye irritation, potential for skin sensitization, and harm if inhaled.[1][7][8]

GHS Hazard Identification

DEAEMA typically carries the following GHS pictograms:

-

GHS07 (Exclamation Mark):

Safe Handling Workflow

A systematic approach to handling minimizes exposure and ensures safety.

Sources

- 1. This compound | 105-16-8 [chemicalbook.com]

- 2. Buy this compound | 105-16-8 [smolecule.com]

- 3. scbt.com [scbt.com]

- 4. 2-(N,N-Diethylamino)ethyl methacrylate - Hazardous Agents | Haz-Map [haz-map.com]

- 5. This compound CAS#: 105-16-8 [m.chemicalbook.com]

- 6. Diethylaminoethyl Methacrylate | C10H19NO2 | CID 61012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. chemicalbook.com [chemicalbook.com]

Understanding the Solubility of 2-(Diethylamino)ethyl Methacrylate (DEAEMA): A Senior Application Scientist's Guide

An In-Depth Technical Guide for Researchers

Abstract

2-(Diethylamino)ethyl methacrylate (DEAEMA) is a versatile functional monomer pivotal in the synthesis of advanced polymers for coatings, adhesives, and biomedical applications such as drug delivery and gene therapy.[1][2] Its unique pH-responsive tertiary amine functionality allows for the creation of "smart" polymers that can change their properties in response to environmental stimuli.[2] A fundamental understanding of DEAEMA's solubility characteristics across a range of solvents is paramount for its effective handling, polymerization, and application. This guide provides a comprehensive overview of the theoretical and practical aspects of DEAEMA solubility, offering field-proven protocols and in-depth analysis for researchers, scientists, and drug development professionals.

Core Physicochemical Properties of DEAEMA

The solubility behavior of a chemical is intrinsically linked to its molecular structure and physical properties. DEAEMA is an ester of methacrylic acid, featuring a hydrophobic methacrylate backbone and a pendant diethylamino group which imparts basic, hydrophilic, and pH-responsive characteristics.[1][3]

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₉NO₂ | [3][4] |

| Molecular Weight | 185.26 g/mol | [4][5] |

| Appearance | Clear, colorless to pale yellow liquid | [3][6] |

| Density | 0.915 - 0.923 g/mL at 20-25°C | [4][5][6] |

| Boiling Point | 186°C (at normal pressure); 80-93.5°C (at 10 mmHg) | [4][5][6] |

| pKa (Tertiary Amine) | ~6.9 - 9.18 (Predicted/Varies with conditions) | [4][7] |

| Refractive Index | ~1.444 (n20/D) | [2] |

Principles Governing DEAEMA Solubility

The solubility of DEAEMA is a tale of two moieties: the generally hydrophobic methacrylate portion and the pH-sensitive tertiary amine group. This dual nature dictates its behavior in different solvent systems.

The "Like Dissolves Like" Paradigm

DEAEMA is readily miscible with most common organic solvents. Its methacrylate structure provides compatibility with nonpolar and moderately polar organic media.

-

Polar Aprotic Solvents (e.g., Acetone, THF): DEAEMA is soluble in solvents like acetone and tetrahydrofuran (THF).[3][4] These solvents can interact with the polar ester group of the monomer.

-

Alcohols (e.g., Ethanol, Methanol): DEAEMA is soluble in ethanol.[3] However, caution is warranted when using primary alcohols like methanol as a solvent, as a transesterification reaction can occur, leading to the formation of methyl methacrylate (MMA) and 2-(diethylamino)ethanol.[8] This side reaction can significantly impact polymerization outcomes.

-

Hydrocarbons (e.g., Toluene, Hexane): Copolymers containing DEAEMA show good swelling in nonpolar aromatic solvents like toluene and benzene, suggesting monomer compatibility.[9]

The Critical Role of pH in Aqueous Solubility

Contradictory reports describe DEAEMA as both "insoluble" and "slightly soluble" in water.[6] A more accurate description is sparingly soluble, with its solubility being profoundly dependent on pH. One estimate suggests a water solubility of approximately 21.9 g/L at 25°C, but this value is highly sensitive to conditions.[4]

The tertiary amine group is the key to this behavior. In neutral or basic conditions (pH > pKa), the amine is deprotonated and neutral, making the monomer relatively hydrophobic and limiting its water solubility. In acidic conditions (pH < pKa), the amine group becomes protonated, forming a cationic ammonium salt. This charged species dramatically increases the molecule's polarity and its solubility in water.[7][10]

Caption: pH-dependent equilibrium of DEAEMA in an aqueous environment.

The Influence of Temperature

While less studied for the monomer itself, the polymer, poly(DEAEMA) or PDEAEMA, is known to exhibit Lower Critical Solution Temperature (LCST) behavior.[11] This means it is soluble at lower temperatures but phase-separates and becomes insoluble as the temperature is raised above its cloud point.[11][12] This phenomenon is driven by a shift in the balance of hydrogen bonding between the polymer and water. It is plausible that the monomer may exhibit similar, albeit less pronounced, temperature-dependent behavior in aqueous solutions, particularly near neutral pH.

Quantitative Solubility Data Summary

The following table summarizes the known solubility of DEAEMA monomer in various solvents. It is critical to note that quantitative data is scarce, and much of the information is qualitative.

| Solvent Class | Solvent Name | Solubility | Notes & Rationale | Source(s) |

| Aqueous | Water (Neutral pH) | Sparingly Soluble (~21.9 g/L est.) | Solubility is limited due to the hydrophobic methacrylate backbone. Highly pH-dependent. | [6] |

| Water (Acidic pH, <6) | Soluble | Protonation of the tertiary amine group creates a charged, polar salt. | [7][10] | |

| Alcohols | Ethanol | Soluble | "Like dissolves like"; compatible with the polar ester and amine groups. Can be softened using ethanol. | [3] |

| Methanol | Soluble | Potential for transesterification side reactions.[8] | [8] | |

| Ketones | Acetone | Soluble | Good solvent for methacrylate esters. | [3] |

| Ethers | Tetrahydrofuran (THF) | Soluble | Commonly used as a solvent for RAFT polymerization of DEAEMA. | [4] |

| Aromatics | Toluene, Benzene | Soluble | Good solvents for related hydrophobic polymers, indicating monomer solubility. |

Experimental Protocol: Determining DEAEMA Solubility via the Shake-Flask Method

The shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.[13] This protocol is a self-validating system, as achieving a consistent concentration in the filtrate after a sufficient equilibration time confirms that equilibrium has been reached.

Rationale Behind Experimental Choices

-

Excess Solute: Adding an excess of DEAEMA ensures that the solvent becomes saturated, which is the definition of equilibrium solubility.

-

Controlled Temperature: Solubility is temperature-dependent, so maintaining a constant temperature is crucial for reproducibility. A water bath is a reliable method for this.

-

Equilibration Time: A sufficient duration of agitation (e.g., 24-48 hours) is necessary to ensure the system reaches a true thermodynamic equilibrium. Preliminary time-course studies can validate the minimum required time.

-

Separation of Undissolved Monomer: Centrifugation pellets the bulk of the undissolved monomer. Subsequent filtration through a chemically inert, fine-pore syringe filter (e.g., 0.22 µm PTFE) removes any remaining suspended droplets, ensuring the analyzed sample contains only dissolved solute.[13][14]

-

Quantification Method: The choice of analytical technique depends on the required precision and available equipment. Titration is a cost-effective and accurate method for an amine-containing compound like DEAEMA. HPLC or GC provides higher sensitivity and is suitable for more complex mixtures.[13][15][16]

Workflow Diagram

Caption: Standard workflow for the Shake-Flask solubility determination method.

Step-by-Step Protocol

Materials:

-

This compound (stabilized)

-

Solvent of interest

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control or a water bath

-

Centrifuge

-

Disposable syringes

-

0.22 µm PTFE syringe filters

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: To a series of vials (perform in triplicate), add a measured volume of the solvent (e.g., 10.0 mL).

-

Solute Addition: Add an excess amount of DEAEMA monomer to each vial. "Excess" means enough that a visible amount of undissolved monomer remains after equilibration. A starting point is ~1.5-2.0 times the expected solubility.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for at least 24 hours. Check at 24h and 48h to ensure the measured concentration does not change, confirming equilibrium.

-

Phase Separation: After equilibration, let the vials stand for 30 minutes to allow larger droplets to settle. Transfer the contents to centrifuge tubes and centrifuge at a sufficient speed (e.g., 5000 x g for 15 minutes) to pellet the undissolved DEAEMA.[17]

-

Filtration: Carefully draw the supernatant into a syringe, avoiding the undissolved layer. Attach a 0.22 µm PTFE syringe filter and dispense the clear, saturated solution into a clean, tared vial.[14]

-

Quantification: Determine the concentration of DEAEMA in the filtrate using a validated analytical method. An example using acid-base titration is provided below.

-

Acid-Base Titration: a. Accurately weigh a specific amount of the filtrate into an Erlenmeyer flask. b. Dilute with an appropriate solvent (e.g., a mixture of isopropyl alcohol and water).[16] c. Add a few drops of a suitable indicator (e.g., methyl red). d. Titrate with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) until the endpoint is reached (color change). e. The concentration of DEAEMA can be calculated based on the volume of titrant used, its concentration, and the molecular weight of DEAEMA.

-

Safety and Handling Considerations

-

Inhibition: DEAEMA is susceptible to spontaneous polymerization, which can be exothermic and dangerous in a closed container.[18] It is always supplied with an inhibitor (e.g., MEHQ, PTZ).[2][5] Store under air (not inert gas), as oxygen is required for the inhibitor to be effective, and keep refrigerated (e.g., 4°C) away from light.[2]

-

Personal Protective Equipment (PPE): DEAEMA is an irritant to the skin and eyes and can be a skin sensitizer.[6][18] Always handle it in a fume hood while wearing chemical-resistant gloves, safety goggles, and a lab coat.[18]

Conclusion

The solubility of DEAEMA monomer is a nuanced topic governed by its dual chemical nature. While it is readily soluble in most organic solvents, its aqueous solubility is limited but can be dramatically enhanced in acidic conditions due to the protonation of its tertiary amine group. This pH-responsiveness is the cornerstone of its utility in "smart" materials. For any application, from polymer synthesis to formulation, a precise understanding of its solubility in the chosen solvent system is not merely a matter of convenience but a prerequisite for success. The experimental protocols and theoretical framework provided in this guide equip the researcher to confidently navigate these challenges and unlock the full potential of this versatile monomer.

References

-

Ataman Kimya. (n.d.). DEAEMA (DIETHYLAMINO ETHYL METHACRYLATE). Retrieved from [Link]

-

PubChem. (n.d.). Diethylaminoethyl Methacrylate. National Center for Biotechnology Information. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Safety First: Handling and Usage Guidelines for this compound (DEAEMA). Retrieved from [Link]

-

American Chemical Society. (n.d.). Synthesis and Solution Properties of Water-Soluble Hydrophilic−Hydrophobic Block Copolymers. ACS Publications. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Versatile Monomer for Advanced Polymers and Chemical Synthesis. Retrieved from [Link]

-

Özdemir, F., & Çavuş, S. (2020). Poly(dodecyl methacrylate-co-2-(diethylamino)ethyl methacrylate) Gels: Characterization and Solubility Parameters. Acta Physica Polonica A, 137(3), 519-523. Retrieved from [Link]

-

NanoValid. (2016, May 28). Procedure for solubility testing of NM suspension. Retrieved from [Link]

-

Li, Y., et al. (2014). Poly(this compound)-based, pH-responsive, copolymeric mixed micelles for targeting anticancer drug control release. International Journal of Nanomedicine, 9, 3019–3032. Retrieved from [Link]

-

ResearchGate. (2017). Influence of Hydrophobic Anion on Solution Properties of PDMAEMA. Retrieved from [Link]

-

Nanopartikel.info. (n.d.). nanoGR R Standard Operation Procedure for static solubility testing of NM suspension. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, September 11). 2.2: Solubility Lab. Retrieved from [Link]

-

ResearchGate. (2004). Measurement of the Solubilities of Vinylic Monomers in Water. Retrieved from [Link]

-

Sanchez-Sanchez, A., et al. (2021). Tuning the Cloud-Point and Flocculation Temperature of Poly(this compound)-Based Nanoparticles via a Postpolymerization Betainization Approach. ACS Polymers Au, 1(2), 97-107. Retrieved from [Link]

-

Japan Environment Agency. (n.d.). III Analytical Methods. Retrieved from [Link]

-

ResearchGate. (2003). pH‐sensitive dimethylaminoethyl methacrylate (DMAEMA)/acrylamide (AAm) hydrogels: Synthesis and adsorption from uranyl acetate solutions. Retrieved from [Link]

-

ResearchGate. (2005). Temperature and pH sensitivities of poly(N,N-Dimethylaminoethyl methacrylate) and their effects on latex stability. Retrieved from [Link]

-

Koskinen, R. (2020). Analysis method development for quantification of by-products formed in the production of 2-(dimethylamino)ethylacrylate. Doria. Retrieved from [Link]

-

Kourkouli, S.N., et al. (2021). Effect of pH, Temperature, Molecular Weight and Salt Concentration on the Structure and Hydration of Short Poly(N,N-dimethylaminoethyl methacrylate) Chains in Dilute Aqueous Solutions. Polymers, 13(21), 3823. Retrieved from [Link]

-

PubChem. (n.d.). (Dimethylamino)ethyl methacrylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Zapata-Gonzalez, I., et al. (2022). Transesterification or polymerization? Reaction mechanism and kinetics of this compound with methanol and the competitive effect on free-radical polymerization. RSC Advances, 12, 2816-2825. Retrieved from [Link]

-

ResearchGate. (2018). Dual Temperature and pH Responsiveness of Poly(2-(N,N-dimethylamino)ethyl methacrylate-co-n-butyl acrylate) Colloidal Dispersions and Their Films. Retrieved from [Link]

-

Nagy, R., et al. (2020). Determination of free Diethanolamine content. Műszaki Tudományos Közlemények, 13, 157-160. Retrieved from [Link]

-

ResearchGate. (2015). Hydrophobic effects within the dynamic pH response of polybasic tertiary amine methacrylate brushes. Retrieved from [Link]

-

ResearchGate. (2020). Poly(dodecyl methacrylate-co-2-(diethylamino)ethyl methacrylate) Gels: Characterization and Solubility Parameters. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. polysciences.com [polysciences.com]

- 3. CAS 105-16-8: Diethylaminoethyl methacrylate | CymitQuimica [cymitquimica.com]

- 4. Buy this compound | 105-16-8 [smolecule.com]

- 5. jamorin.com [jamorin.com]

- 6. Diethylaminoethyl Methacrylate | C10H19NO2 | CID 61012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Poly(this compound)-based, pH-responsive, copolymeric mixed micelles for targeting anticancer drug control release - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Transesterification or polymerization? Reaction mechanism and kinetics of this compound with methanol and the competitive effect on free-radical polymerization - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 9. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Effect of pH, Temperature, Molecular Weight and Salt Concentration on the Structure and Hydration of Short Poly(N,N-dimethylaminoethyl methacrylate) Chains in Dilute Aqueous Solutions: A Combined Experimental and Molecular Dynamics Study [mdpi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. materialneutral.info [materialneutral.info]

- 15. doria.fi [doria.fi]

- 16. real.mtak.hu [real.mtak.hu]

- 17. nanopartikel.info [nanopartikel.info]

- 18. nbinno.com [nbinno.com]

An In-depth Technical Guide to the pKa of 2-(Diethylamino)ethyl methacrylate (DEAEMA) and its Polymer Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the acid dissociation constant (pKa) of 2-(diethylamino)ethyl methacrylate (DEAEMA) and its corresponding polymer, poly(this compound) (PDEAEMA). As a cornerstone of pH-responsive "smart" polymers, the pKa of PDEAEMA is a critical parameter that dictates its behavior and functionality in a multitude of advanced applications, most notably in drug and gene delivery. This document will delve into the theoretical underpinnings of pKa in polyelectrolytes, present detailed experimental and computational methodologies for its determination, and explore the profound impact of this value on the rational design of sophisticated biomedical systems.

Introduction: The Significance of pKa in pH-Responsive Polymers

In the realm of functional polymers, those that can respond to environmental stimuli are of paramount importance. Among these, pH-responsive polymers have garnered significant attention for their ability to undergo conformational and solubility changes in response to shifts in acidity. This behavior is intrinsically linked to the presence of ionizable functional groups within the polymer structure. For cationic polymers like PDEAEMA, the tertiary amine group is the active moiety, capable of accepting a proton (protonation) under acidic conditions.

The pKa value is the pH at which 50% of these amine groups are protonated. This equilibrium constant is the fulcrum upon which the polymer's "smart" behavior pivots. At pH values below the pKa, the polymer is protonated, positively charged, and typically hydrophilic, leading to an expanded coil conformation in aqueous solution. Conversely, at pH values above the pKa, the amine groups are deprotonated and neutral, rendering the polymer hydrophobic and causing it to collapse or aggregate. This sharp, pH-dependent transition is the key to its utility in applications such as endosomal escape for intracellular drug delivery.[1][2]

The pKa of DEAEMA: Monomer vs. Polymer

A crucial distinction must be made between the pKa of the DEAEMA monomer and its polymerized form. The local chemical environment significantly influences the ease with which the tertiary amine can be protonated.

-

DEAEMA Monomer: The isolated monomer exhibits a higher pKa, typically in the range of 8.6 to 9.3 .[3] This value is characteristic of a simple tertiary amine.

-

Poly(DEAEMA) Homopolymer: Upon polymerization, the pKa of the amine groups is noticeably suppressed, falling into the range of 6.5 to 7.8 .[3][4][5] This reduction is a hallmark of polyelectrolytes and is attributed to the electrostatic repulsion between neighboring protonated amine groups along the polymer chain. As the polymer becomes increasingly protonated, the existing positive charges make it energetically less favorable to protonate the adjacent amine groups, thus requiring a more acidic environment (lower pH) to achieve the same degree of protonation.[3]

This shift in pKa is not a trivial matter; it places the polymer's responsive transition squarely in the physiological range, making it highly suitable for biomedical applications where subtle pH gradients (e.g., between the bloodstream at pH 7.4 and the endosome at pH 5.0-6.5) can be exploited.[6]

Table 1: Reported pKa Values for DEAEMA and its Polymers

| Compound | pKa Value | Method of Determination | Reference |

| DEAEMA Monomer | 8.62 | Potentiometric Titration | [3] |

| DEAEMA Monomer | 9.32 | Potentiometric Titration | [3] |

| Poly(DEAEMA) Homopolymer | 7.84 | Potentiometric Titration | [3] |

| Poly(DEAEMA) Homopolymer | ~7.3 | Not Specified | [7] |

| Poly(DEAEMA) Homopolymer | 7.0 - 7.3 | Inferred from swelling studies | [4] |

| Poly(DEAEMA-co-PEGMA) | 6.8 | Turbidity vs. pH | [8] |

| Poly(DEAEMA) (pKb) | 6.9 | Not Specified | [9] |

Methodologies for pKa Determination

Accurate determination of the pKa of PDEAEMA is essential for predicting its behavior and designing effective delivery systems. Several methods can be employed, each with its own set of principles and considerations.

Potentiometric Titration: The Gold Standard

Potentiometric titration is the most common and direct method for determining the pKa of polyelectrolytes.[10] The procedure involves titrating a solution of the polymer with a strong acid or base and monitoring the resulting pH change.

Principle: For a basic polymer like PDEAEMA, the process starts by dissolving the polymer in an acidic solution to ensure full protonation of the amine groups. A standardized solution of a strong base (e.g., NaOH) is then incrementally added. The pH is recorded after each addition, allowing for the construction of a titration curve (pH vs. volume of titrant). The pKa is the pH at the half-equivalence point, where half of the amine groups have been neutralized.

-

Preparation of Polymer Solution:

-

Accurately weigh approximately 50-100 mg of dry PDEAEMA homopolymer.

-

Dissolve the polymer in a known volume (e.g., 20 mL) of deionized water. To aid dissolution and ensure a consistent starting point, an inert salt like 0.15 M KCl is often added to maintain a constant ionic strength.[11][12]

-

Causality: Maintaining constant ionic strength is crucial as it screens the electrostatic interactions between charged groups on the polymer chain, leading to a sharper and more easily interpretable titration curve.[11]

-

-

Initial Acidification:

-

Titration Procedure:

-

Place the beaker containing the polymer solution on a magnetic stirrer and immerse the calibrated pH electrode and a temperature probe.[12][13]

-

Purge the solution with nitrogen gas for 10-15 minutes before and during the titration to eliminate dissolved CO2, which can form carbonic acid and interfere with the titration of a basic polymer.[11]

-

Titrate the solution with a standardized 0.1 M NaOH solution, adding small increments (e.g., 0.05-0.1 mL) of the titrant.[11][12]

-

After each addition, allow the pH reading to stabilize (drift < 0.01 pH units per minute) before recording the pH and the total volume of titrant added.[11]

-

Continue the titration until the pH reaches approximately 11-12 to ensure the entire buffering region is captured.[11][12]

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added.

-

Determine the equivalence point, which is the point of maximum slope on the titration curve. This is most accurately found by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V) and identifying the peak.[13]

-

The volume of NaOH at the half-equivalence point (half the volume required to reach the equivalence point) is then determined.

-

The pKa is the pH value on the titration curve corresponding to the volume at the half-equivalence point.[11]

-

For polyelectrolytes, the standard Henderson-Hasselbalch equation is often modified to account for the electrostatic interactions between neighboring charged groups:

pH = pKa + n * log([Base]/[Acid])

or for PDEAEMA, where α is the degree of protonation:

pH = pKa + n * log((1-α)/α)

The term 'n' is the Hill coefficient, which provides insight into the cooperativity of protonation. For many polyelectrolytes, 'n' is greater than 1, indicating that the deprotonation of one site facilitates the deprotonation of its neighbors. A plot of pH versus log((1-α)/α) can yield a more accurate pKa value from the y-intercept.

Caption: Workflow for pKa determination by potentiometric titration.

Spectrophotometric Titration

This method is applicable when the protonated and deprotonated forms of the molecule exhibit distinct UV-Vis absorbance spectra.

Principle: A series of solutions of the polymer are prepared in buffers of varying, known pH values. The absorbance spectrum of each solution is recorded. By analyzing the change in absorbance at a specific wavelength where the two species have different molar absorptivities, the ratio of the protonated to deprotonated species can be determined at each pH. The pKa can then be calculated using the Henderson-Hasselbalch equation.[14][15]

-

Identify Analytical Wavelengths: Record the UV-Vis spectra of fully protonated PDEAEMA (in a buffer of pH ~2) and fully deprotonated PDEAEMA (in a buffer of pH ~10). Identify a wavelength (λ1) where the protonated form absorbs strongly and the deprotonated form absorbs weakly, and a second wavelength (λ2) where the opposite is true.[15]

-

Prepare Buffered Solutions: Prepare a series of buffer solutions with pH values spanning the expected pKa of the polymer (e.g., from pH 5 to 9).

-

Sample Preparation: Add a constant, known concentration of PDEAEMA to each buffer solution.

-

Spectroscopic Measurement: Measure the absorbance of each solution at both λ1 and λ2.[15]

-

Data Analysis: Plot absorbance versus pH for each wavelength. The inflection point of the resulting sigmoidal curve corresponds to the pKa.[14] Alternatively, the pKa can be calculated at each pH point using the following equation: pKa = pH - log((A - A_acidic)/(A_basic - A)) where A is the absorbance at a given pH, and A_acidic and A_basic are the absorbances of the fully protonated and deprotonated forms, respectively.

Caption: General workflow for spectrophotometric pKa determination.

Computational Prediction

In silico methods offer a predictive approach to estimate pKa values, which can be particularly useful in the early stages of polymer design. These methods typically involve quantum mechanical calculations.[16]

Principle: The pKa is directly related to the Gibbs free energy change (ΔG) of the deprotonation reaction. Computational models calculate the free energies of the protonated and deprotonated species in a solvated environment. The difference in these energies is used to calculate the pKa.

-

Structure Optimization: The 3D structures of the DEAEMA monomer (or a small oligomer to represent the polymer) in both its neutral and protonated states are geometrically optimized using a suitable level of theory (e.g., Density Functional Theory - DFT).

-

Solvation Modeling: Since pKa is a solution-phase property, the effect of the solvent (water) is crucial. A continuum solvation model (like the Polarizable Continuum Model - PCM) is applied to account for the solvent's influence on the energetics of the species.[16]

-

Free Energy Calculation: The Gibbs free energies of the solvated neutral and protonated species are calculated.

-

pKa Calculation: The pKa is calculated from the free energy difference using a thermodynamic cycle. This often requires a reference molecule with a known experimental pKa for calibration to minimize systematic errors.[16]

While powerful, these methods are computationally intensive and the accuracy is highly dependent on the level of theory and the solvation model used.[17]

Factors Influencing the pKa of DEAEMA-based Copolymers

The pKa of PDEAEMA can be intentionally tuned by copolymerization with other monomers. This is a key strategy in designing materials for specific biological environments.

-

Hydrophobicity: Incorporating hydrophobic comonomers, such as butyl methacrylate (BMA), into the polymer chain can lower the apparent pKa. The hydrophobic microenvironment created by these groups disfavors the presence of charged (protonated) species, thus shifting the equilibrium towards the neutral, deprotonated state.[2] By systematically varying the ratio of DEAEMA to a hydrophobic comonomer, the pH at which the polymer transitions from soluble to insoluble can be precisely controlled.[1]

-

Polymer Architecture: The arrangement of monomers also plays a role. In block copolymers, the pKa of the PDEAEMA block might behave differently than in random or statistical copolymers where the DEAEMA units are interspersed with other monomers.[18][19] Star-shaped or branched architectures can also influence the local density of amine groups, thereby affecting the pKa.[18]

-

Ionic Strength: As mentioned previously, the ionic strength of the solution affects the electrostatic screening between charged groups. Higher salt concentrations can partially shield the repulsive forces between protonated amines, which can lead to a slight increase in the apparent pKa.

Conclusion: The pKa as a Design Parameter

The pKa of this compound and its polymers is not merely a physical constant but a critical design parameter for scientists and drug development professionals. A thorough understanding of its value, the factors that influence it, and the methods for its accurate determination is essential for the rational design of advanced, pH-responsive materials. By precisely tuning the pKa, researchers can create sophisticated drug and gene delivery vehicles that remain stable in the circulation and release their therapeutic payload only upon reaching the acidic microenvironment of a tumor or the interior of a cell's endosome. This level of control is fundamental to the development of safer and more effective therapies.

References

- Tuning the pH-Responsive Properties of (2-Diisopropylamino) Ethyl Methacrylate-Based Cationic Nanoparticles: Toward Enhanced Nanoparticle Stability and Cytocompatibility. (n.d.).

- Investigating the Effects of Block versus Statistical Glycopolycations Containing Primary and Tertiary Amines for Plasmid DNA Delivery. (2014).

- Simulations and potentiometric titrations enable reliable determination of effective pKa values of various polyzwitterions. (n.d.). Forschungszentrum Jülich.

- Protocol for Determining pKa Using Potentiometric Titration. (n.d.).

- Polyelectrolyte pKa from experiment and molecular dynamics simul

- Poly(DEAEMa-co-PEGMa): A new pH-responsive comb copolymer stabilizer for emulsions and dispersions. (n.d.).

- Theoretical prediction of pKa values for methacrylic acid oligomers using combined quantum mechanical and continuum solv

- Determination of polyelectrolyte pKa values using surface-to-air tension measurements. (n.d.).

- Synthesis and characterization of novel pH-responsive microgels based on tertiary amine methacryl

- pH-Responsive Polymer Nanoparticles for Drug Delivery. (2019). Monash University.

- How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. (n.d.).

- Poly(this compound)-based, pH-responsive, copolymeric mixed micelles for targeting anticancer drug control release. (2017). NIH.

- Synthesis and aqueous solution properties of near-monodisperse tertiary amine methacrylate homopolymers and diblock copolymers. (n.d.).

- Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solv

- 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equ

- ADMET Predictor Tutorial 5: Predicting pKa. (2024). YouTube.

- Tertiary Amine Methacrylate‐Based ABC Triblock Copolymers: Synthesis, Characterization, and Self‐Assembly in both Aqueous and Nonaqueous Media. (n.d.).

- Effects of Hydrophobic Modifications on the Solution Self-Assembly of P(DMAEMA-co-QDMAEMA)-b-POEGMA Random Diblock Copolymers. (2022). MDPI.

- pH-Sensitive Micelles Based on Star Copolymer Ad-(PCL-b-PDEAEMA-b-PPEGMA)4 for Controlled Drug Delivery. (2018). MDPI.

- (PDF) Prediction of pKa from chemical structure using free and open-source tools. (n.d.).

- Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. (n.d.). Optibrium.

- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark.

- Synthesis of pH-responsive tertiary amine methacrylate polymer brushes and their response to acidic vapour. (n.d.). White Rose Research Online.

- Spectrophotometric determination of p K a values based on a pH gradient flow-injection system. (n.d.).

- Recent Development of pH-Responsive Polymers for Cancer Nanomedicine. (2018). PMC.

- Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs.

- Controlled polymerization of this compound and its block copolymer with N-Lsopropylacrylamide by RAFT polymerization. (n.d.).

- Spectrophotometric Determination Of The Pka Of Bromothymol Blue. (n.d.). Truman ChemLab.

- Influence of Polymer Architecture and Molecular Weight of Poly(2-(dimethylamino)ethyl methacrylate) Polycations on Transfection Efficiency and Cell Viability in Gene Delivery. (n.d.).

- Influence of the macromolecular architecture on the self-assembly of amphiphilic copolymers based on poly(N,N-dimethylamino-2-ethyl methacrylate) and poly(epsilon-caprolactone). (2008). PubMed.

- Table 1 pKa values determined by potentiometric titration with HCl. (n.d.).

- (PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. (2017).

- Stimuli-Responsive Self-Assembly of Poly(2-(Dimethylamino)ethyl Methacrylate-co-(oligo ethylene glycol)methacrylate)

- Development of Synthesis and Application of High Molecular Weight Poly(Methyl Methacryl

Sources

- 1. researchmgt.monash.edu [researchmgt.monash.edu]

- 2. Recent Development of pH-Responsive Polymers for Cancer Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and characterization of novel pH-responsive microgels based on tertiary amine methacrylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Poly(this compound)-based, pH-responsive, copolymeric mixed micelles for targeting anticancer drug control release - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Polyelectrolyte pKa from experiment and molecular dynamics simulation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. juser.fz-juelich.de [juser.fz-juelich.de]

- 14. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 15. chemlab.truman.edu [chemlab.truman.edu]

- 16. Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models [mdpi.com]

- 17. optibrium.com [optibrium.com]

- 18. researchgate.net [researchgate.net]

- 19. Influence of the macromolecular architecture on the self-assembly of amphiphilic copolymers based on poly(N,N-dimethylamino-2-ethyl methacrylate) and poly(epsilon-caprolactone) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Thermal Properties of Poly(2-(Diethylamino)ethyl methacrylate) (PDEAEMA)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA) is a versatile cationic polymer renowned for its dual pH and temperature sensitivity, positioning it as a critical component in advanced drug delivery systems. Its thermal properties, namely the glass transition temperature (Tg), lower critical solution temperature (LCST), and thermal stability, are pivotal in the design and functionality of smart drug carriers. This guide provides a comprehensive technical overview of these properties, detailing the underlying physicochemical principles, influential factors, and standard characterization methodologies. By offering field-proven insights and detailed experimental protocols, this document serves as an essential resource for researchers and professionals harnessing the unique thermo-responsive behavior of PDEAEMA in pharmaceutical applications.

Introduction: The Significance of Thermal Properties in PDEAEMA-based Drug Delivery

The efficacy of stimuli-responsive polymers in drug delivery hinges on their predictable and sharp responses to specific physiological or external triggers. For PDEAEMA, its thermal characteristics are intrinsically linked to its performance. The glass transition temperature (Tg) dictates the physical state of the polymer, influencing its mechanical properties and stability in solid dosage forms. The lower critical solution temperature (LCST) is the hallmark of its "smart" behavior in aqueous environments, enabling the controlled release of therapeutic agents in response to temperature changes. Furthermore, the thermal stability of PDEAEMA is a critical parameter for processing, sterilization, and long-term storage of drug formulations. A thorough understanding of these properties is therefore paramount for the rational design of effective and stable PDEAEMA-based drug delivery systems.

Glass Transition Temperature (Tg): The Amorphous to Rubbery State Transition

The glass transition temperature is a fundamental property of amorphous or semi-crystalline polymers, representing the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. This transition is not a true phase transition but rather a kinetic one, reflecting the onset of segmental motion of the polymer chains.

Factors Influencing the Tg of PDEAEMA

The Tg of PDEAEMA is influenced by several factors, primarily molecular weight and copolymer composition.

-

Molecular Weight: As with most polymers, the Tg of PDEAEMA increases with increasing molecular weight.[1][2] This is due to the reduction in free volume and chain-end mobility in higher molecular weight polymers. For poly(methyl methacrylate) (PMMA), a structurally similar polymer, this relationship is well-documented, with higher molecular weight leading to a higher Tg.[3][4][5] While extensive data for PDEAEMA is less common, the same principle applies.

-